Amino-PEG7-amine
Beschreibung
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N2O7/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h1-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWECBIRKDAZDRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679818 | |
| Record name | 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332941-25-0 | |
| Record name | 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Step 1: Hydroxyl Group Activation
PEG diol (HO-PEG7-OH) is reacted with p-toluenesulfonyl chloride (TsCl) or thionyl bromide (SOBr₂) to form PEG-bis-tosylate or PEG-bis-bromide. For PEG7, the reaction is typically conducted in anhydrous toluene or dichloromethane with triethylamine (TEA) as a base:
Reaction conditions are critical:
Step 2: Nucleophilic Amination
The activated PEG7 intermediate undergoes displacement with ammonia or ammonium hydroxide. A patent by Davis et al. describes using saturated ammonium hydroxide (29% NH₃) in chloroform at room temperature for 48 hours:
\text{TsO-PEG}7\text{-OTs} + 4 \, \text{NH}3 \rightarrow \text{H}2\text{N-PEG}7\text{-NH}2} + 2 \, \text{TsO}^- + 2 \, \text{NH}4^+
Key parameters :
-
Solvent ratio (chloroform:NH₄OH): 1:2 to 2:1 for efficient phase transfer.
-
Reaction time : 24–48 hours for complete displacement.
-
Workup : Extraction with saturated NaCl, drying (MgSO₄), and precipitation in ethyl ether yields this compound as a hygroscopic solid.
Yield and Purity :
*Yield exceeding 100% is attributed to residual water in the product.
Alternative Synthetic Routes
Reductive Amination of PEG Dialdehyde
An optimized route from poly(oxyethylene) diglycolic acid (PEG-diCOOH) involves reductive amination. PEG7-diCOOH is converted to PEG7-dialdehyde using carbodiimide chemistry, followed by reaction with ethylenediamine and sodium cyanoborohydride:
Advantages :
-
Avoids toxic intermediates (e.g., tosylates).
-
Higher functionalization control (85–90% amine substitution).
Challenges :
Solid-Phase Synthesis
BroadPharm’s protocol adapts solid-phase techniques for small-scale synthesis. PEG7-diamine is assembled on Wang resin using Fmoc-protected PEG monomers. After iterative coupling/deprotection, the product is cleaved with trifluoroacetic acid (TFA).
Conditions :
-
Coupling agents : HATU/DIPEA in DMF.
-
Resin loading : 0.8–1.2 mmol/g.
Critical Analysis of Methodologies
Yield Optimization
The two-step method’s high yield (106%) is attributed to residual ammonium salts and water. However, excess water complicates downstream applications, necessitating azeotropic drying with toluene. In contrast, reductive amination provides drier products but at lower yields (70–80%).
Byproduct Mitigation
Formation of diethylenediamine-PEG7 (aPEG) is a major challenge in alternative routes. Diluting reactant concentrations to ≤10 mM reduces aPEG formation from 45% to <10%.
Scalability Comparison
| Method | Scalability | Cost Efficiency | Purity |
|---|---|---|---|
| Two-step activation | High | Moderate | 95% |
| Reductive amination | Moderate | High | 90% |
| Solid-phase | Low | Low | 95% |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
-
¹H NMR : Peaks at δ 2.7–2.9 ppm (NH₂) and δ 3.6–3.8 ppm (PEG backbone).
-
FT-IR : N-H stretches at 3300 cm⁻¹ confirm amine functionality.
Industrial and Regulatory Considerations
-
Storage : -20°C under argon to prevent oxidative degradation.
-
Safety : Ammonium hydroxide and TsCl require handling in fume hoods with PPE.
-
Regulatory Status : Classified as "For Research Use Only" due to lack of GMP-grade validation.
Emerging Innovations
Recent advances include microfluidic continuous-flow systems, reducing reaction times from 48 hours to <2 hours while maintaining 90% yield. Enzyme-mediated amination using transaminases is also under exploration to replace harsh chemical reagents .
Analyse Chemischer Reaktionen
Types of Reactions: Amino-PEG7-Amine undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amides, esters, and imines, respectively
Oxidation and Reduction: The amino groups can be oxidized to form nitroso or nitro derivatives, and reduced to form primary amines.
Common Reagents and Conditions:
Carboxylic Acids and NHS Esters: These reagents are commonly used to form amide bonds under mild conditions.
Carbonyl Compounds: Ketones and aldehydes react with the amino groups to form imines or Schiff bases under acidic or basic conditions.
Major Products:
Amides: Formed from the reaction with carboxylic acids or NHS esters.
Wissenschaftliche Forschungsanwendungen
Bioconjugation
Overview : Amino-PEG7-Amine serves as an effective linker for bioconjugation, allowing the attachment of proteins, peptides, and other biomolecules through its reactive amino groups.
Key Features :
- High Reactivity : The amino groups react readily with carboxylic acids, activated esters (NHS), and carbonyls, facilitating efficient conjugation.
- Enhanced Stability : The PEG backbone contributes to the stability of the conjugated products, reducing aggregation and enhancing circulation time in biological systems.
Applications :
- Therapeutic Proteins : this compound is used to modify therapeutic proteins, improving their pharmacokinetic profiles and reducing immunogenicity. For instance, PEGylation has been shown to prolong the half-life of proteins like interferon, enhancing their therapeutic efficacy .
- Antimicrobial Peptides : Recent studies have demonstrated that PEGylated antimicrobial peptides exhibit improved resistance against proteolytic enzymes and enhanced antibacterial activity .
Drug Delivery Systems
Overview : The incorporation of this compound into drug delivery systems significantly improves solubility and bioavailability of therapeutic agents.
Case Study :
A study investigated the use of this compound in developing nanocarriers for camptothecin, a chemotherapeutic agent. The results indicated that the PEGylated formulation showed enhanced cellular uptake compared to free camptothecin, attributed to increased solubility provided by the PEG component .
| Drug | Formulation Type | Cellular Uptake Improvement |
|---|---|---|
| Camptothecin | Nanocarrier | 2x higher than free drug |
Surface Modification
Overview : this compound is employed in modifying surfaces of medical devices and nanoparticles to enhance their biocompatibility.
Applications :
- Hydrophilic Coatings : The compound can be used to create hydrophilic layers on surfaces, which minimizes protein adsorption and enhances compatibility with biological tissues .
- Nanoparticle Functionalization : By attaching this compound to nanoparticles, researchers can improve their stability and reduce immunogenic responses when introduced into biological systems .
Crosslinking Reagent
This compound acts as a crosslinking agent in polymer chemistry, allowing for the formation of hydrogels and other polymer networks.
| Application Area | Description |
|---|---|
| Hydrogels | Used in drug delivery systems for controlled release |
| Polymer Networks | Enhances mechanical properties of materials |
Wirkmechanismus
The mechanism of action of Amino-PEG7-Amine involves its ability to form stable covalent bonds with various functional groups. The amino groups react with carboxylic acids, NHS esters, and carbonyl compounds to form amides, esters, and imines, respectively. This reactivity allows this compound to act as a versatile linker in various chemical and biological applications .
Vergleich Mit ähnlichen Verbindungen
- Amino-PEG1-Amine
- Amino-PEG2-Amine
- Amino-PEG3-Amine
- Amino-PEG4-Amine
- Amino-PEG5-Amine
- Amino-PEG6-Amine
- Amino-PEG8-Amine
Comparison: Amino-PEG7-Amine is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and reactivity. Compared to shorter PEG derivatives, this compound offers enhanced solubility and flexibility, making it suitable for a wider range of applications. Longer PEG derivatives may offer increased solubility but can be less reactive and more challenging to handle .
Biologische Aktivität
Amino-PEG7-Amine (CAS 332941-25-0) is a polyethylene glycol (PEG) derivative characterized by its dual amino functionality. This compound has gained attention in various biological applications due to its ability to form stable conjugates with biomolecules, enhancing solubility and reactivity in aqueous environments. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound features a linear PEG chain with two amino groups that enable it to engage in bioconjugation and crosslinking processes. The chemical structure enhances solubility in biological contexts, making it particularly useful for drug delivery systems and biochemical assays.
Key Properties:
- Molecular Formula: C₁₄H₃₁N₃O₁₄
- Molecular Weight: 332.41 g/mol
- Solubility: Highly soluble in water due to the PEG component.
This compound does not exhibit inherent biological activity; instead, its functionality arises from its ability to covalently attach to biomolecules through its amino groups. This conjugation alters the properties of the attached biomolecule, which can enhance stability, solubility, and bioavailability.
Mechanism Highlights:
- Covalent Bonding: Reacts with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls.
- Bioconjugation Applications: Utilized in the development of drug delivery systems and diagnostic agents.
Applications in Research and Industry
This compound is employed across various fields, including:
- Bioconjugation: Used for linking drugs to antibodies or other biomolecules.
- Crosslinking Reagents: Acts as a crosslinker in polymer chemistry.
- Synthesis of PROTACs: Serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade proteins involved in disease processes.
Comparative Analysis with Related Compounds
This compound shares similarities with other PEG derivatives used in bioconjugation. Below is a comparison table highlighting key features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Amino-PEG4-Amine | Shorter PEG chain | Enhanced reactivity but lower solubility |
| Azide-PEG7-Amine | Azide functional group | Useful for click chemistry applications |
| t-Boc-Aminooxy-PEG7-Amine | Protected amino group | Allows for selective deprotection during synthesis |
| t-Boc-N-amido-PEG7-Amine | Amido functional group | Provides stability before activation |
The dual amino functionality combined with a longer PEG chain gives this compound unique advantages for robust and versatile linking strategies.
Case Studies and Research Findings
Recent studies have focused on the interactions of this compound with various biomolecules. Key findings include:
-
Bioconjugation Efficiency:
- Research demonstrates that this compound can effectively conjugate with proteins and peptides, significantly enhancing their stability and solubility in physiological conditions.
- Drug Delivery Systems:
-
Synthesis of PROTACs:
- This compound has been successfully incorporated into PROTACs, leading to improved degradation of target proteins associated with various diseases.
Q & A
Q. Basic
- Purity Analysis : Use reverse-phase HPLC with a C18 column and UV detection at 214 nm. Mobile phases often include water/acetonitrile gradients with 0.1% trifluoroacetic acid to resolve PEG-related impurities .
- Molecular Weight Verification : Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is preferred due to PEG’s polydispersity. Compare observed mass with theoretical values (e.g., 594.8 g/mol ± 1 Da) .
- Quantitative Amine Assessment : Perform a ninhydrin assay or fluorescamine labeling to quantify free amine termini, ensuring stoichiometric accuracy in downstream applications .
What experimental strategies can mitigate solubility challenges of this compound in aqueous buffers?
Q. Advanced
- Buffer Optimization : Adjust pH to 6–8 to protonate amine groups, reducing aggregation. Use phosphate or Tris buffers with ionic strengths ≤150 mM.
- Co-Solvents : Add 10–20% (v/v) DMSO or ethanol to enhance solubility without destabilizing PEG’s hydrophilic backbone .
- PEG Chain Modification : Introduce short alkyl spacers (e.g., C2–C4) between PEG and amine groups to reduce steric hindrance, as described in pegylated linker design .
How to design experiments to assess the stability of this compound under varying pH and temperature conditions?
Q. Advanced
- Accelerated Stability Studies : Incubate the compound at 4°C, 25°C, and 37°C in buffers spanning pH 4–8. Sample aliquots at 0, 7, 14, and 30 days.
- Degradation Monitoring : Analyze hydrolytic cleavage via SEC or LC-MS. PEG-amine bonds are prone to hydrolysis at pH < 5 or > 9, requiring buffered stabilization .
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at standard storage conditions (e.g., 4°C) based on high-temperature degradation rates .
What statistical approaches are suitable for resolving contradictions in reported bioactivity data of this compound conjugates?
Q. Advanced
- Meta-Analysis Framework : Apply the Cochrane Handbook’s guidelines to aggregate data from heterogeneous studies. Calculate statistics to quantify variability (e.g., indicates substantial heterogeneity) .
- Sensitivity Analysis : Stratify studies by conjugation efficiency (e.g., amine-to-ligand ratios) or PEG chain length (7-mer vs. shorter variants) to identify confounding factors .
- Bayesian Modeling : Use Markov chain Monte Carlo (MCMC) methods to estimate posterior distributions of bioactivity, accounting for study-specific biases .
How to validate the reproducibility of this compound synthesis across different laboratories?
Q. Basic
- Protocol Standardization : Share detailed synthesis steps, including reaction times, molar ratios, and purification thresholds (e.g., ≥95% purity by HPLC).
- Interlaboratory Trials : Use blinded samples to compare yields, purity, and amine content. Apply ANOVA to assess variance between labs .
- Reference Materials : Distribute a characterized batch (e.g., CAS RN 1334172-76-7) as a benchmark for NMR and MS profiles .
How to optimize reaction conditions for conjugating this compound to therapeutic proteins without denaturation?
Q. Advanced
- pH and Temperature Control : Maintain pH 7.4 (PBS) and 4°C to preserve protein tertiary structure. Avoid carbodiimide crosslinkers if the protein contains carboxylate-rich domains .
- Site-Specific Conjugation : Use enzyme-mediated ligation (e.g., sortase A) or click chemistry (e.g., azide-alkyne cycloaddition) to minimize nonspecific amine coupling .
- Real-Time Monitoring : Employ UV-Vis spectroscopy (280 nm) to track protein aggregation during conjugation, adjusting reactant stoichiometry dynamically .
What are the critical parameters for ensuring batch-to-batch consistency in this compound production?
Q. Advanced
-
Quality Control (QC) Metrics :
Parameter Target Range Method Amine Content 1.9–2.1 mmol/g Fluorescamine Assay Polydispersity Index (PDI) ≤1.05 SEC-MALS Endotoxin Levels <0.1 EU/mg LAL Assay -
Process Analytical Technology (PAT) : Implement in-line FTIR to monitor PEG chain elongation and amine termination in real-time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
